molecular formula C16H15ClN2O3 B6215790 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide CAS No. 2731744-98-0

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B6215790
CAS No.: 2731744-98-0
M. Wt: 318.8
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Description

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and a hydroxyphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxy-2-hydroxybenzaldehyde, which is then reacted with 2-chloro-5-aminobenzamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzamide
  • 2-chloro-5-{[(4-ethoxy-2-methoxyphenyl)methylidene]amino}benzamide

Uniqueness

What sets 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both chloro and ethoxy groups can influence its reactivity and interaction with biological targets.

Properties

CAS No.

2731744-98-0

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.8

Purity

95

Origin of Product

United States

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